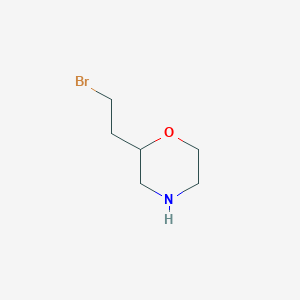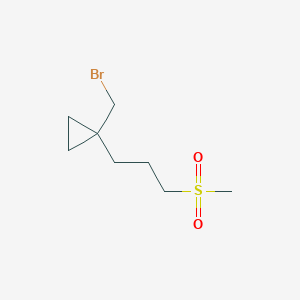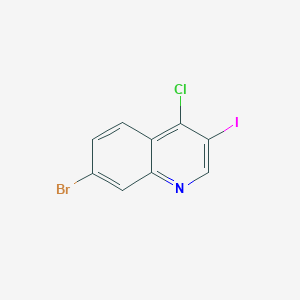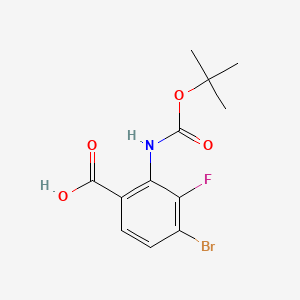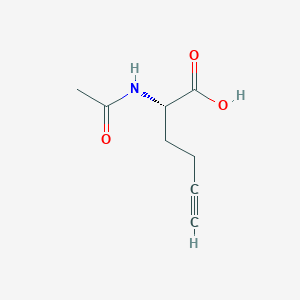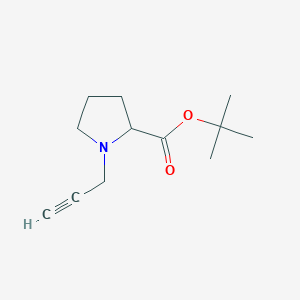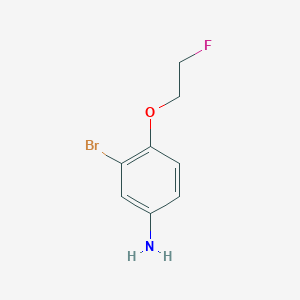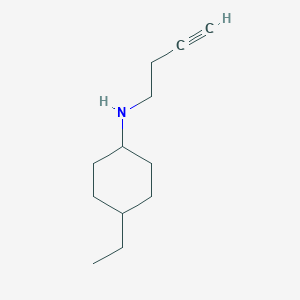
n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine group attached to a but-3-yn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with but-3-yn-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through its amine and alkyne functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions, enabling the compound to be used in bioorthogonal labeling and drug conjugation .
Comparación Con Compuestos Similares
Similar Compounds
N-(But-3-yn-1-yl)-4-hydrazineylbenzamide: A nucleophilic hydrazine probe used in protein profiling.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Used in bioorthogonal labeling studies.
But-3-yn-1-ol: A terminal acetylenic compound with applications in organic synthesis.
Uniqueness
N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring with an ethyl group and an alkyne-substituted amine. This structure provides a versatile platform for various chemical modifications and applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H21N |
|---|---|
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
N-but-3-ynyl-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h1,11-13H,4-10H2,2H3 |
Clave InChI |
CRQFAKUBIUUTTN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)NCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


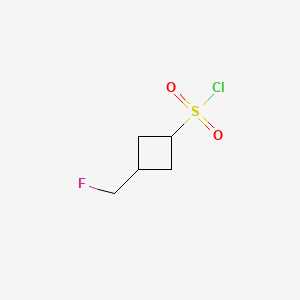
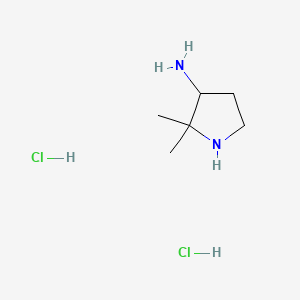
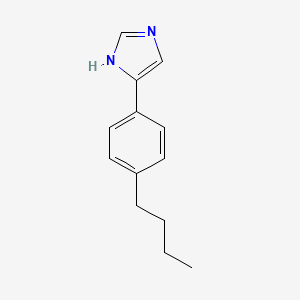
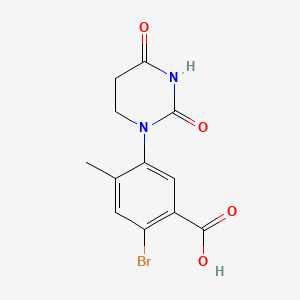
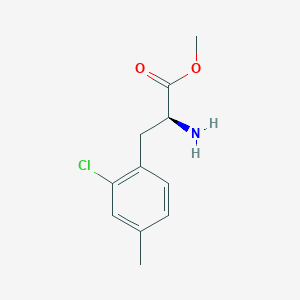
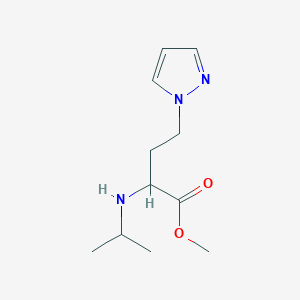
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
